An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Synthesis, Reactivity, and Applications
Senior Application Scientist Note: The initial query for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate under CAS number 16096-94-1 revealed a data discrepancy. Publicly available chemical databases associate CAS 16096-94-1 with 1,6-Hexanediol diglycidylether[1]. Due to the scarcity of reliable technical information on the requested ethoxy-variant, and to ensure scientific integrity and provide a valuable resource, this guide will focus on the closely related and extensively documented analogue: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). This compound shares the core pyrimidine scaffold and offers significant utility as a versatile intermediate in medicinal and agricultural chemistry. The principles, protocols, and applications discussed herein provide a robust framework for researchers working with substituted chloropyrimidines.
Introduction: A Versatile Heterocyclic Building Block
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a trifunctional heterocyclic compound of significant interest to the synthetic chemist. Its structure incorporates three key reactive sites: an electrophilic C4 carbon susceptible to nucleophilic aromatic substitution, an ester group amenable to hydrolysis or amidation, and a methylthio group at the C2 position that can also be displaced under certain conditions. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.
The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including DNA bases, and its derivatives exhibit a wide spectrum of pharmacological properties such as anticancer, antiviral, antibacterial, and anticonvulsant activities[2]. Consequently, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a pivotal starting material for the synthesis of novel therapeutic agents and potent agrochemicals, particularly herbicides and fungicides[2][3]. Its stability and predictable reactivity make it an ideal choice for streamlining synthetic pathways in both academic research and industrial drug discovery[3].
Physicochemical and Spectroscopic Properties
Accurate characterization of a starting material is fundamental to its successful application in synthesis. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is typically a white to light yellow crystalline powder[4][5]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5909-24-0 | |
| Molecular Formula | C₈H₉ClN₂O₂S | |
| Molecular Weight | 232.69 g/mol | |
| Melting Point | 58-63 °C | [2][4][6] |
| Boiling Point | 132 °C @ 0.4 mmHg | [4] |
| Appearance | White to light yellow/orange/green powder/crystal | [4][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |
| Storage Temperature | 2-8°C, Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][7] |
While a full, peer-reviewed spectroscopic analysis for the ethoxy-variant is unavailable, the expected signals for the methylthio compound are critical for identity confirmation. For related tetrahydropyrimidine structures, characteristic IR absorptions include N-H stretching (~3234 cm⁻¹), C=O stretching (~1701 cm⁻¹), and C=C stretching (~1645 cm⁻¹)[8]. The ¹H-NMR would characteristically show signals for the ethyl ester group (a quartet around 4.0 ppm and a triplet around 1.1 ppm), a singlet for the methylthio group, and a singlet for the pyrimidine proton[8].
Synthesis Pathway and Experimental Protocol
The preparation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reliably achieved through a two-step procedure starting from common laboratory reagents[2]. The process involves an initial condensation to form the pyrimidine ring, followed by chlorination.
Synthetic Workflow Diagram
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established literature procedures[2].
Step 1: Synthesis of 4-Oxopyrimidine Sodium Salt
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiourea sulfate.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the free base.
-
Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the 4-oxopyrimidine sodium salt.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to Yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
In a fume hood, carefully add the dried 4-oxopyrimidine sodium salt from Step 1 to an excess of phosphorous oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a white to light yellow solid[9]. The purity can be confirmed by HPLC, with expected yields around 92%[9].
Reactivity Profile: A Hub for Nucleophilic Substitution
The reactivity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dominated by the labile chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the ester group.
A wide array of nucleophiles can be employed to displace the C4 chloride, providing facile access to a diverse library of substituted pyrimidines. Documented reactions include displacement with:
-
Amines: Treatment with primary or secondary amines, such as dimethylamine, readily yields the corresponding 4-amino derivatives[10].
-
Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides results in the formation of 4-alkoxy or 4-aryloxy pyrimidines[10].
-
Thiolates: Sodium thiophenoxide displaces the chloride to give the 4-arylthioether[10].
Interestingly, the methylthio group at C2 can also be displaced, though it is generally less labile than the C4 chlorine. However, treatment with an excess of a strong nucleophile like sodium methoxide can lead to the displacement of both the chloro and methylthio groups, yielding products such as methyl 2,4-dimethoxypyrimidine-5-carboxylate[10]. This differential reactivity allows for selective and sequential functionalization of the pyrimidine ring, a key strategy in combinatorial chemistry and drug discovery.
Caption: Reactivity sites of the target compound.
Applications in Drug Development and Agrochemicals
The utility of this pyrimidine scaffold is best demonstrated by its application as a key intermediate in the synthesis of high-value molecules.
-
Kinase Inhibitors: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a documented precursor for synthesizing inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PDGF, FGF, and EGF receptors[11]. For example, it was used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of kinases like Raf and show anti-proliferative activity against tumor cells, making them valuable in cancer research[2][11].
-
Antimicrobial Agents: The compound itself has been investigated for its inhibitory effects against bacteria such as Streptococcus faecium and Lactobacillus casei, suggesting its potential as a component in the development of new antimicrobial agents[4].
-
Agrochemicals: The chlorinated pyrimidine framework is a common feature in potent herbicides and fungicides, and this compound serves as a crucial building block for developing new crop protection agents[3].
Safety and Handling
As a chlorinated organic compound and a reactive chemical intermediate, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate must be handled with appropriate precautions.
-
Hazards Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][12]. It may also cause an allergic skin reaction[12][13].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[13][14]. A dust mask (type N95 or equivalent) is recommended when handling the powder.
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[14]. Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[6][14].
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention[13][14].
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[13][14].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention[14].
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical[13][14][15][16].
References
- Supporting Information, Royal Society of Chemistry. (URL: )
- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)
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- Fisher Scientific. (2011, February 10).
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- Struers SDS Service. (2025, January 13).
- Bangladesh Journals Online. (2024, September 19). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (URL: )
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- ChemicalBook.
- Carl ROTH. (2025, February 18). Safety Data Sheet: 1,6-Hexanediol diglycidylether. (URL: )
- Sigma-Aldrich.
- Google Patents.
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